

No Head-to-Head Clinical Studies Found for Branosotine

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Compound of Interest

Compound Name: *Branosotine*

Cat. No.: *B15621036*

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An extensive search for head-to-head clinical trial data for the compound **Branosotine** did not yield any results. Publicly available information identifies **Branosotine** as a somatostatin receptor agonist intended for veterinary use. There is no evidence of its evaluation in human clinical trials, and consequently, no comparative efficacy or safety data against other therapeutic agents exists in the scientific literature.

Given the user's request for a detailed comparison guide with supporting experimental data, we have pivoted to a well-documented investigational drug for a similar therapeutic area, Brensocatib, for which robust clinical trial data is available. This guide will focus on the comparison of Brensocatib with placebo, based on the findings from the Phase II WILLOW trial.

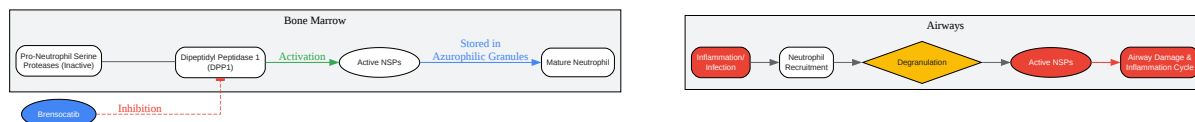
A Comparative Guide to Brensocatib for the Treatment of Non-Cystic Fibrosis Bronchiectasis

This guide provides a detailed comparison of the efficacy and safety of Brensocatib versus placebo in patients with non-cystic fibrosis bronchiectasis (NCFB), drawing primarily from the data of the WILLOW trial.

Mechanism of Action

Brensocatib is a first-in-class, oral, reversible inhibitor of the dipeptidyl peptidase 1 (DPP1) enzyme.^{[1][2]} DPP1 is a crucial enzyme in the maturation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.^[1]^[3] In chronic inflammatory lung diseases like bronchiectasis, an overabundance of activated

neutrophils in the airways releases these NSPs, leading to a cycle of inflammation, tissue damage, and disease progression.[4] By inhibiting DPP1, Brensocatib reduces the activation of these NSPs, thereby mitigating neutrophilic inflammation.[1][2][3]



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Caption: Mechanism of action of Brensocatib.

Clinical Trial Data: The WILLOW Study

The WILLOW trial was a Phase II, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Brensocatib in adults with NCFB who had at least two exacerbations in the prior year.[5][6][7] A total of 256 patients were randomized to receive either Brensocatib 10 mg, Brensocatib 25 mg, or a placebo once daily for 24 weeks.[6][8]

Table 1: Primary and Key Secondary Efficacy Endpoints

Endpoint	Placebo (n=87)	Brensocatib 10 mg (n=82)	Brensocatib 25 mg (n=87)
Time to First Exacerbation			
Median (days)	96	134	>168
Hazard Ratio vs. Placebo (95% CI)	-	0.58 (0.35-0.95)	0.62 (0.38-1.00)
p-value	-	0.029	0.046
Annualized Exacerbation Rate			
Rate	1.37	0.88	1.03
Rate Ratio vs. Placebo (95% CI)	-	0.64 (0.43-0.96)	0.75 (0.51-1.11)
p-value	-	0.03	0.15
Sputum Neutrophil Elastase (NE) Activity (nmol/L)			
Change from Baseline at Week 24	-1.7	-28.9	-37.8
Difference vs. Placebo (95% CI)	-	-27.2 (-48.2 to -6.2)	-36.1 (-56.6 to -15.6)
p-value	-	0.011	<0.001

Data sourced from the WILLOW trial publications.[\[8\]](#)

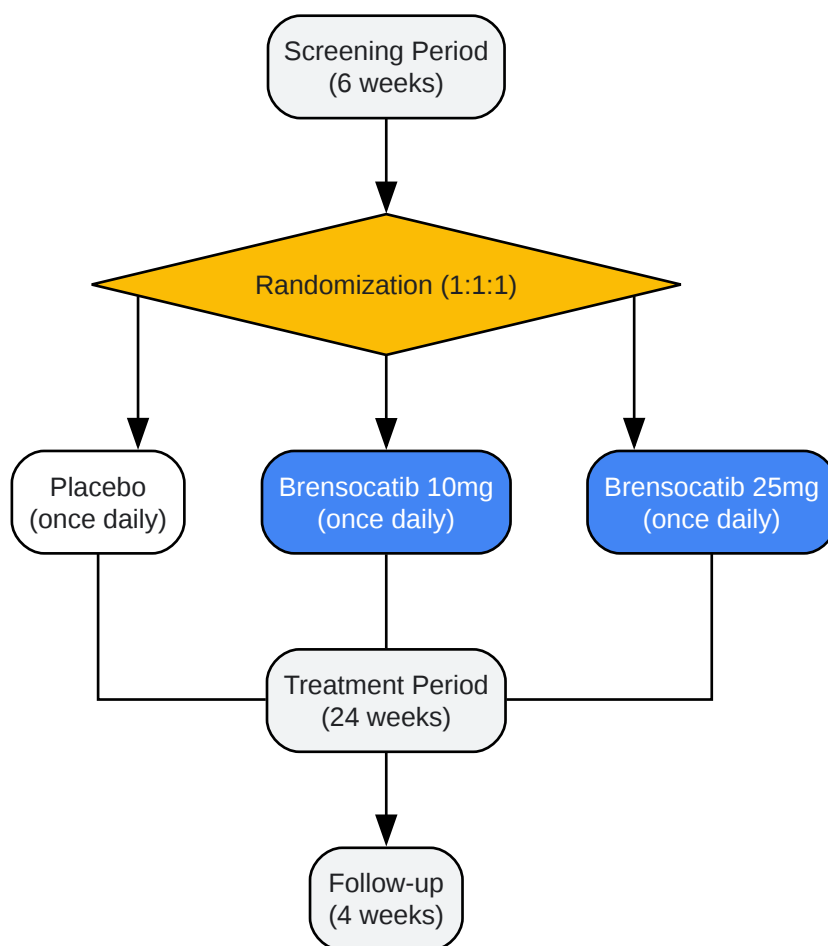
Table 2: Safety and Tolerability

Adverse Event (AE)	Placebo (n=87)	Brensocatib 10 mg (n=82)	Brensocatib 25 mg (n=87)
Any AE (%)	77.0	76.8	81.6
Serious AEs (%)	17.2	9.8	17.2
AEs leading to discontinuation (%)	8.0	4.9	9.2
Most Common AEs (>5%)	Cough, Sputum increase, Dyspnea, Headache	Cough, Headache, Sputum increase, Diarrhea	Cough, Headache, Dyspnea, Fatigue

Data sourced from the WILLOW trial publications.

Experimental Protocols

The WILLOW study was a multicenter, double-blind, placebo-controlled, parallel-group trial.[\[7\]](#)



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Caption: WILLOW trial workflow.

- Patient Population: Adults aged 18-85 with a diagnosis of NCFB confirmed by high-resolution computed tomography and a history of at least two pulmonary exacerbations in the 12 months prior to screening.[7]
- Intervention: Patients were randomized to receive oral Brensocatib (10 mg or 25 mg) or a matching placebo once daily for 24 weeks.[6]
- Primary Endpoint: The primary efficacy endpoint was the time to the first pulmonary exacerbation over the 24-week treatment period.[6]
- Secondary Endpoints: Key secondary endpoints included the annualized rate of exacerbations and the change from baseline in sputum neutrophil elastase activity.[6]

- **Sample Collection:** Spontaneous or induced sputum samples were collected from patients at baseline and at specified follow-up visits.[7]
- **Processing:** Samples were processed to isolate the soluble phase. This typically involves homogenization and centrifugation to remove cells and debris.
- **Quantification:** NE activity was quantified using a validated enzymatic assay. A common method is a fluorometric assay where a synthetic substrate specific for NE is cleaved, releasing a fluorescent molecule.[9] The rate of fluorescence increase is proportional to the NE activity in the sample. Results are typically reported in nanomoles per liter (nmol/L).[9]
- **Methodology:** The SGRQ is a self-administered, 50-item questionnaire designed to measure health-related quality of life in patients with respiratory diseases.[10][11] It is divided into three components: Symptoms, Activity, and Impacts.[10][12]
- **Scoring:** Each item is weighted, and scores for each component, as well as a total score, are calculated. Scores range from 0 (no impairment) to 100 (maximum impairment).[12][13] A change of 4 units in the total score is considered clinically significant.[10] The questionnaire was administered at baseline and at the end of the treatment period to assess changes in patient-reported outcomes.

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